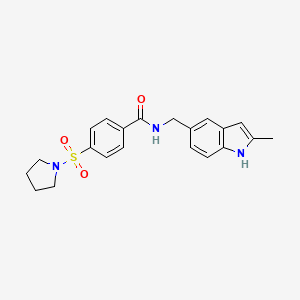
N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential as therapeutic agents, particularly as inhibitors of various enzymes and receptors. The specific structure of this compound suggests potential interactions with biological targets, given the presence of the indole and pyrrolidine moieties, which are often seen in pharmacologically active compounds.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of an amine with a carboxylic acid or its derivatives. For example, the synthesis of N-(Pyridin-3-yl)benzamides involves the reaction of pyridine derivatives with benzoyl chloride . Similarly, the synthesis of the compound would likely involve the condensation of an indole derivative with a substituted benzoyl chloride, followed by the introduction of the pyrrolidinylsulfonyl group. The synthesis of related compounds, such as 4-(pyridin-4-yloxy)benzamide derivatives, involves careful design and optimization of reaction conditions to achieve the desired biological activity .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized by various spectroscopic methods, including IR, UV-Visible, 1H and 13C NMR, and X-ray crystallography . These techniques provide information about the functional groups present and the overall geometry of the molecule. For instance, the crystal structure of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, reveals a coplanar arrangement between the pyrrolidine and benzene rings, which could be similar in the compound of interest .
Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of chemical reactions, depending on the substituents present on the benzene ring and the nature of the amide linkage. They can participate in electrophilic aromatic substitution reactions, nucleophilic acyl substitution, and can also be modified by reducing agents . The presence of the pyrrolidinylsulfonyl group may introduce additional reactivity, such as the potential for sulfonamide formation or displacement reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by the substituents attached to the benzene ring and the amide nitrogen. For example, the presence of a pyrrolidinyl group can affect the compound's hydrogen bonding capability, as seen in the polymorphism and thermal behavior of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide . The introduction of a sulfonyl group can also impact the compound's acidity and its interactions with biological molecules.
properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-12-18-13-16(4-9-20(18)23-15)14-22-21(25)17-5-7-19(8-6-17)28(26,27)24-10-2-3-11-24/h4-9,12-13,23H,2-3,10-11,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXINRNDPVITIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

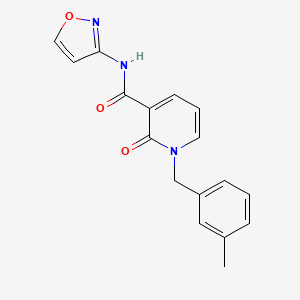

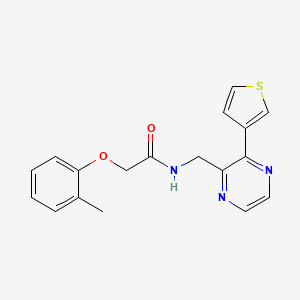

![N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2522010.png)
![2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2522011.png)
![Methyl 4-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2522013.png)
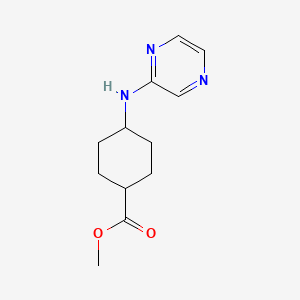


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2522019.png)
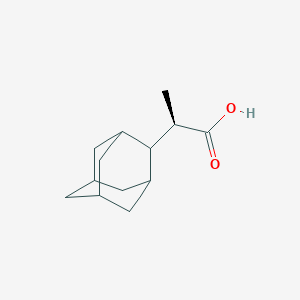
![[(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine](/img/structure/B2522022.png)
![N-(4-fluorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2522023.png)